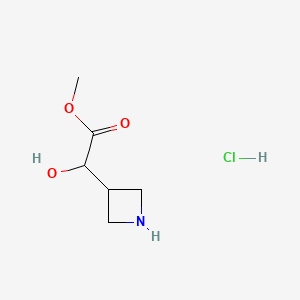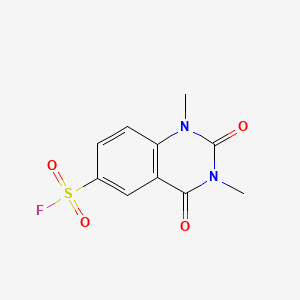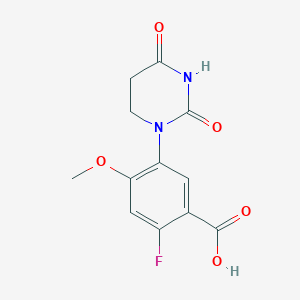
(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dihydro-2H-1-benzothiopyran-6-yl)methanol is an organic compound with the molecular formula C10H12OS It belongs to the class of benzothiopyrans, which are sulfur-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-2H-1-benzothiopyran-6-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptophenol with an appropriate aldehyde or ketone, followed by reduction to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications.
化学反応の分析
Types of Reactions
(3,4-Dihydro-2H-1-benzothiopyran-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
(3,4-Dihydro-2H-1-benzothiopyran-6-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3,4-dihydro-2H-1-benzothiopyran-6-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The specific pathways involved depend on the context of its application and the nature of the biological system being studied.
類似化合物との比較
Similar Compounds
2H-1-Benzothiopyran, 3,4-dihydro-: This compound shares a similar core structure but lacks the hydroxyl group present in (3,4-dihydro-2H-1-benzothiopyran-6-yl)methanol.
3,4-Dihydro-2H-1-benzothiopyran-6-carboxylic acid: This compound has a carboxylic acid group instead of a hydroxyl group, leading to different chemical properties and applications.
Uniqueness
The presence of the hydroxyl group in this compound imparts unique chemical reactivity and potential for forming hydrogen bonds. This makes it distinct from other similar compounds and allows for specific interactions in chemical and biological systems.
特性
分子式 |
C10H12OS |
|---|---|
分子量 |
180.27 g/mol |
IUPAC名 |
3,4-dihydro-2H-thiochromen-6-ylmethanol |
InChI |
InChI=1S/C10H12OS/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6,11H,1-2,5,7H2 |
InChIキー |
RFCJWQTWCZEAIJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)CO)SC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


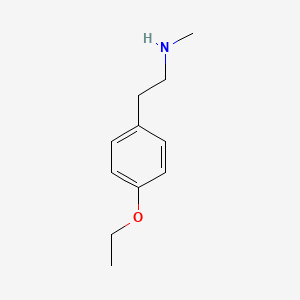



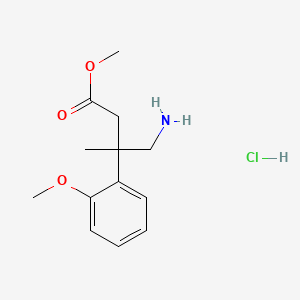
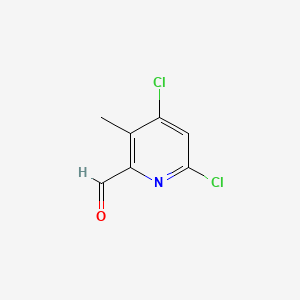
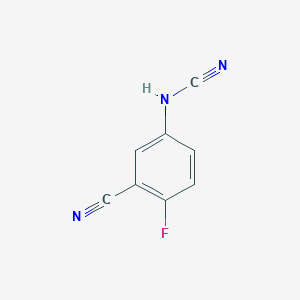
![tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)-N-methylcarbamate](/img/structure/B15301642.png)
![5-[[(2S)-2-aminopropyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301647.png)
